molecular formula C8H5BrF3N3 B6196539 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine CAS No. 2768327-43-9

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B6196539
CAS No.: 2768327-43-9
M. Wt: 280
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Description

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 5th position on the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and bromine.

    Bromination: The 2-aminobenzonitrile undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

    Cyclization: The trifluoromethylated intermediate undergoes cyclization under acidic conditions to form the benzodiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact mechanism may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

2768327-43-9

Molecular Formula

C8H5BrF3N3

Molecular Weight

280

Purity

95

Origin of Product

United States

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